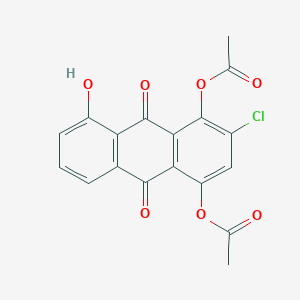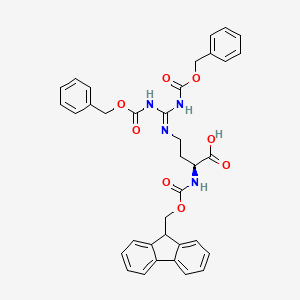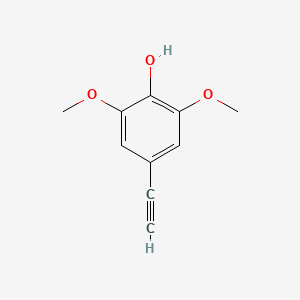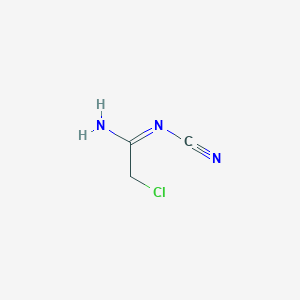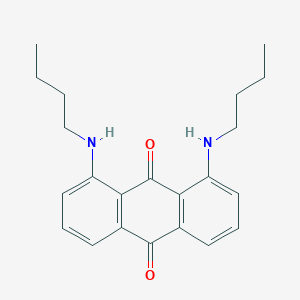
9,10-Anthracenedione, 1,8-bis(butylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Bis(butylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis. This particular compound is characterized by the presence of butylamino groups at the 1 and 8 positions of the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
1,8-Bis(butylamino)anthracene-9,10-dione can be synthesized through a multi-step process involving the following key steps:
Nitration: Anthracene is nitrated to form 1,8-dinitroanthracene.
Reduction: The nitro groups are reduced to amino groups, yielding 1,8-diaminoanthracene.
Alkylation: The amino groups are then alkylated with butylamine to form 1,8-bis(butylamino)anthracene.
Oxidation: Finally, the anthracene core is oxidized to form the anthraquinone structure, resulting in 1,8-bis(butylamino)anthracene-9,10-dione.
Industrial Production Methods
Industrial production of 1,8-bis(butylamino)anthracene-9,10-dione typically involves large-scale nitration, reduction, and alkylation processes, followed by oxidation. These processes are carried out under controlled conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1,8-Bis(butylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone back to the hydroquinone form.
Substitution: The butylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
科学研究应用
1,8-Bis(butylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of high-performance dyes and pigments for textiles and other materials.
作用机制
The mechanism of action of 1,8-bis(butylamino)anthracene-9,10-dione involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell death. These mechanisms make it a potential candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
1,4-Bis(butylamino)anthracene-9,10-dione: Similar structure but with butylamino groups at the 1 and 4 positions.
Mitoxantrone: An anthraquinone derivative used as an anticancer agent.
Ametantrone: Another anthraquinone derivative with anticancer properties.
Uniqueness
1,8-Bis(butylamino)anthracene-9,10-dione is unique due to the specific positioning of the butylamino groups, which influences its chemical reactivity and biological activity. This positioning can result in different interaction patterns with biological targets compared to other anthraquinone derivatives.
属性
CAS 编号 |
733040-35-2 |
|---|---|
分子式 |
C22H26N2O2 |
分子量 |
350.5 g/mol |
IUPAC 名称 |
1,8-bis(butylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O2/c1-3-5-13-23-17-11-7-9-15-19(17)22(26)20-16(21(15)25)10-8-12-18(20)24-14-6-4-2/h7-12,23-24H,3-6,13-14H2,1-2H3 |
InChI 键 |
YZAGKWQXUKPUJB-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-[3-methyl-5-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]-6-pyridin-2-ylpyridine](/img/structure/B13139952.png)
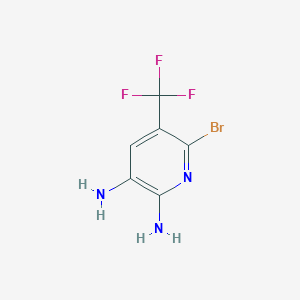

![1,1'-[(7-Nitro-9h-fluoren-2-yl)imino]dipropan-2-ol](/img/structure/B13139982.png)
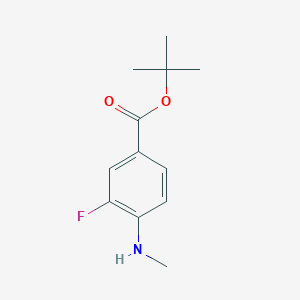

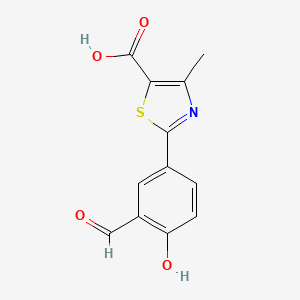
![2'-Chloro-3',6'-dihydroxy-5'-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140013.png)
